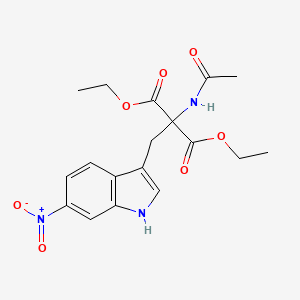
1-(6-Phenylpyrimidin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Phenylpyrimidin-4-yl)ethanone is an organic compound characterized by a pyrimidine ring substituted with a phenyl group at the 6-position and an ethanone group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-phenylpyrimidine-4-carbaldehyde with an appropriate acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Phenylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpyrimidinyl ethanones depending on the reagents used.
Applications De Recherche Scientifique
1-(6-Phenylpyrimidin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator at the M1 muscarinic acetylcholine receptors, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation can influence various signaling pathways, including extracellular signal-regulated kinases (ERK) phosphorylation and inositol monophosphate (IP1) accumulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenylpyridine-2-one
- 6-Phenylpyrimidin-4-one
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-amine
Uniqueness
1-(6-Phenylpyrimidin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
64571-51-3 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(6-phenylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)11-7-12(14-8-13-11)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
IWMCUKMWPSVNTH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


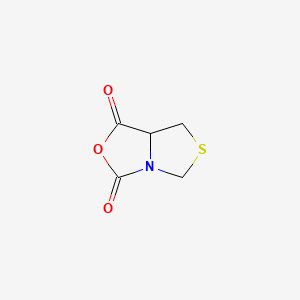

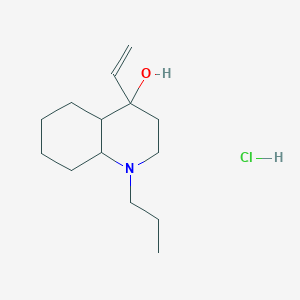
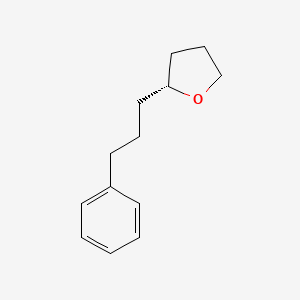
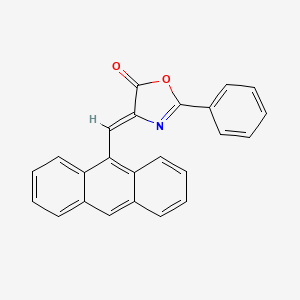
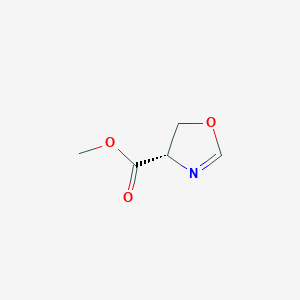
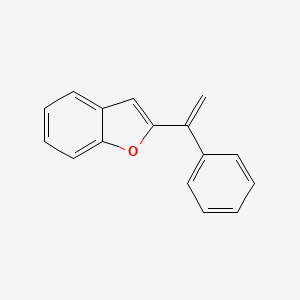
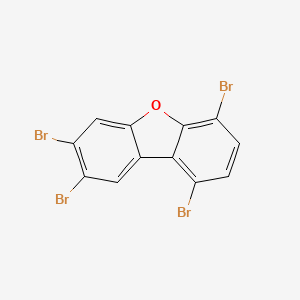
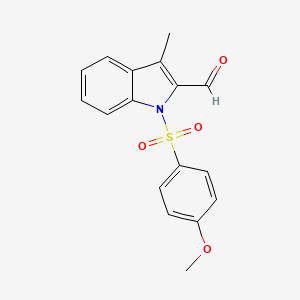
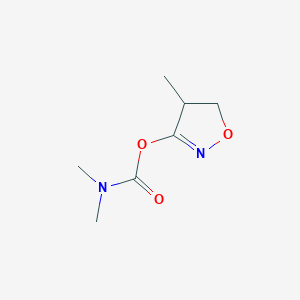
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
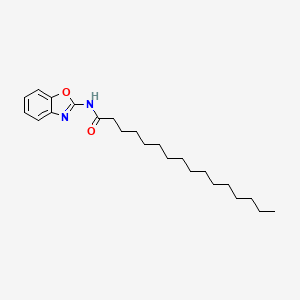
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
